3-Methoxy-4-nitrobenzamide

Regioisomer identification Quality control Physical characterization

3-Methoxy-4-nitrobenzamide (CAS 92241-87-7) is a disubstituted aromatic amide of molecular formula C₈H₈N₂O₄ and molecular weight 196.16 g/mol, bearing a methoxy (–OCH₃) group at the 3-position and a nitro (–NO₂) group at the 4-position on the benzamide core. The compound is classified as a nitrobenzamide building block and is supplied as a white to off-white or yellow crystalline solid with a melting point of 196–198 °C.

Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
CAS No. 92241-87-7
Cat. No. B1366988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-nitrobenzamide
CAS92241-87-7
Molecular FormulaC8H8N2O4
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)N)[N+](=O)[O-]
InChIInChI=1S/C8H8N2O4/c1-14-7-4-5(8(9)11)2-3-6(7)10(12)13/h2-4H,1H3,(H2,9,11)
InChIKeyHBEDVMJPLSCWPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-4-nitrobenzamide (CAS 92241-87-7) — Identity, Class, and Procurement Baseline


3-Methoxy-4-nitrobenzamide (CAS 92241-87-7) is a disubstituted aromatic amide of molecular formula C₈H₈N₂O₄ and molecular weight 196.16 g/mol, bearing a methoxy (–OCH₃) group at the 3-position and a nitro (–NO₂) group at the 4-position on the benzamide core . The compound is classified as a nitrobenzamide building block and is supplied as a white to off-white or yellow crystalline solid with a melting point of 196–198 °C . It is primarily employed as a synthetic intermediate in the preparation of pharmaceutically active dihydropteridinone kinase inhibitors, including the clinical-stage Polo-like kinase 1 (Plk1) inhibitor volasertib (BI 6727), and is the subject of multiple process patents assigned to Boehringer Ingelheim [1][2].

3-Methoxy-4-nitrobenzamide (CAS 92241-87-7) — Why Regioisomeric or Functional-Group Substitution Is Not Tolerated in Validated Synthetic Routes


The 3-methoxy-4-nitro substitution pattern of this compound is not interchangeable with its regioisomer 4-methoxy-3-nitrobenzamide (CAS 10397-58-7), the corresponding carboxylic acid (3-methoxy-4-nitrobenzoic acid, CAS 5081-36-7), or de-functionalized analogs such as 4-nitrobenzamide. In the Boehringer Ingelheim dihydropteridinone synthesis, the methoxy group at the 3-position is retained through the entire multi-step sequence and appears in the final pharmacologically active molecule (e.g., volasertib), where it contributes to kinase selectivity [1][2]. The primary amide functionality is the essential handle for coupling to the trans-4-aminocyclohexyl-piperazine fragment; the corresponding carboxylic acid requires additional activation steps, introducing both process divergence and impurity profiles that are not accommodated in the validated regulatory synthesis [3]. Substitution with the regioisomer (4-methoxy-3-nitro) would invert the electronic push-pull relationship between the methoxy and nitro substituents, altering both the reactivity of the nitro group toward chemoselective reduction and the steric environment of the amide coupling, with unpredictable consequences for downstream intermediate quality and final API purity [4].

3-Methoxy-4-nitrobenzamide (CAS 92241-87-7) — Quantitative Differential Evidence vs. Closest Analogs for Procurement Decisions


Melting Point and Physical Form Differentiation vs. 4-Methoxy-3-nitrobenzamide Regioisomer (CAS 10397-58-7)

3-Methoxy-4-nitrobenzamide (CAS 92241-87-7) exhibits a melting point of 196–198 °C as a white to off-white solid . In contrast, its direct regioisomer 4-methoxy-3-nitrobenzamide (CAS 10397-58-7) melts at 173–176 °C and is consistently described as a brown powder (茶色粉末) [1]. This 23–25 °C melting point difference and distinct color divergence (white/off-white vs. brown) provide a simple, instrument-free orthogonal confirmation of regioisomeric identity upon receipt, which is critical because the two regioisomers share the identical molecular formula (C₈H₈N₂O₄) and molecular weight (196.16 g/mol) and cannot be distinguished by mass spectrometry alone.

Regioisomer identification Quality control Physical characterization Procurement specification

Patented Role as Validated Intermediate in cGMP Dihydropteridinone API Synthesis vs. Generic Nitrobenzamide Building Blocks

3-Methoxy-4-nitrobenzamide is explicitly claimed and exemplified as intermediate compound (7) in the Boehringer Ingelheim patent WO 2012049153, which describes an improved manufacturing process for dihydropteridinones of general formula (12) — a class that includes the clinical-stage Plk1 inhibitor volasertib (BI 6727) [1]. In the disclosed process, 3-methoxy-4-nitrobenzoic acid is converted to 3-methoxy-4-nitrobenzamide, then further elaborated to N-[trans-4-{4-(cyclopropylmethyl)-piperazin-1-yl}cyclohexyl]-3-methoxy-4-nitrobenzamide (compound of formula 8), which is subsequently reduced to the corresponding 4-amino intermediate and condensed to the final pteridinone [2]. This specific intermediate is referenced across at least four Boehringer Ingelheim patent families (WO 2006018220, WO 2007090844, WO 2009019205, WO 2012049153) covering the dihydropteridinone synthesis, reaction conditions, and crystalline forms [3]. In contrast, the regioisomer 4-methoxy-3-nitrobenzamide (CAS 10397-58-7) and the carboxylic acid precursor 3-methoxy-4-nitrobenzoic acid do not appear as intermediates in this validated regulatory synthesis pathway.

Pharmaceutical intermediate Kinase inhibitor Process patent API synthesis Supply chain qualification

Reported Synthesis Yield Benchmark vs. 3-Methoxy-4-nitrobenzoic Acid Alternative Starting Material

A published synthesis protocol for 3-methoxy-4-nitrobenzamide, adapted from Mackman et al. (J. Med. Chem. 2001, 44, 2753–2771) and cited in patent WO 2007/103755, reports an isolated yield of 88% (10.10 g from 11.52 g of 3-methoxy-4-nitrobenzoic acid), with an additional 9% recoverable from the filtrate, giving a combined yield of 97% . The two-step sequence proceeds via oxalyl chloride-mediated formation of the acid chloride followed by treatment with ammonia gas at 0 °C in THF over 10 minutes, with full ¹H NMR characterization (d₆-DMSO: δ 8.25, 7.96, 7.75, 7.73, 7.57, 3.98) confirming structural identity . In contrast, alternative routes that attempt direct amidation of 3-methoxy-4-nitrobenzoic acid with amines using coupling reagents (e.g., HATU/DIPEA) typically report lower yields in the 78–81% range for substituted amides [1]. Procuring the pre-formed primary amide eliminates the acid chloride formation step from the user's synthetic sequence, reducing both operational hazard exposure (oxalyl chloride, SOCl₂) and the risk of incomplete conversion that necessitates chromatographic purification of the acid chloride intermediate.

Synthetic yield Route efficiency Intermediate procurement Cost of goods

Commercial Purity Tiering: 98% (HPLC) Specification Availability vs. 95% Minimum Grade

3-Methoxy-4-nitrobenzamide (CAS 92241-87-7) is commercially available at two distinct purity tiers: a ≥95% minimum purity grade from multiple vendors (AKSci, CymitQuimica, Key Organics) and a ≥98% HPLC purity grade from Sigma-Aldrich/Ambeed and Fluorochem . The 98% grade is supplied with full Certificates of Analysis including HPLC, NMR, and QC documentation . In procurement terms, the 3-percentage-point purity difference between the 95% and 98% grades corresponds to a maximum total impurity burden of ≤5% vs. ≤2%, a 2.5-fold reduction. By comparison, the regioisomer 4-methoxy-3-nitrobenzamide (CAS 10397-58-7) is commonly offered at 95–97% purity across vendors (Bidepharm, Alfa Aesar, AK Scientific), with the higher 98% tier less consistently available . The availability of a documented 98% (HPLC) grade for the 3-methoxy-4-nitro substitution pattern is relevant when the compound is used in late-stage intermediate steps where cumulative impurity carryover must be controlled.

Purity specification Vendor comparison Quality tier Procurement grade

Electronic Substituent Effect Differentiation: 3-OCH₃/4-NO₂ vs. 4-OCH₃/3-NO₂ Regioisomer — Impact on Nitro Group Reduction Reactivity

The 3-methoxy-4-nitro substitution pattern creates a distinct electronic environment compared to the 4-methoxy-3-nitro regioisomer. In the target compound, the electron-donating methoxy group (–OCH₃) is positioned meta to the amide and ortho/para to the nitro group, while the electron-withdrawing nitro group (–NO₂) is para to the amide. Photoelectron spectroscopy studies and CNDO/S calculations on methoxy- and nitro-substituted benzamides have established linear correlations between the first phenyl ionization potential (IP) and the specific substitution pattern of disubstituted benzamides [1]. In the 3-OCH₃/4-NO₂ arrangement, the methoxy group can donate electron density via resonance into the π-system, partially activating the para-nitro group toward reduction — an effect that is geometrically unavailable in the 4-OCH₃/3-NO₂ regioisomer where the methoxy and nitro groups are meta to each other [2]. This electronic differentiation has practical consequences: in the Boehringer Ingelheim dihydropteridinone process, the 4-nitro group of 3-methoxy-4-nitrobenzamide must be chemoselectively reduced to the 4-amino derivative by catalytic hydrogenation (Raney-Ni or Pd/C) in the presence of the 3-methoxy substituent, and the reduction rate and selectivity are influenced by the methoxy group's electronic activation of the nitro group [3]. The regioisomer, with its different electronic push-pull arrangement, would be expected to exhibit different reduction kinetics and potentially different chemoselectivity profiles under the same hydrogenation conditions.

Electronic effects Regiochemical differentiation Reduction chemistry Structure-reactivity relationship

3-Methoxy-4-nitrobenzamide (CAS 92241-87-7) — Evidence-Backed Research and Industrial Application Scenarios


GMP Intermediate Sourcing for Dihydropteridinone Plk1/VRK1 Inhibitor Manufacture

Procurement of 3-methoxy-4-nitrobenzamide at ≥98% (HPLC) purity is indicated for groups manufacturing dihydropteridinone-based kinase inhibitors, including volasertib (BI 6727) and related VRK1/CK1δ/ε inhibitors, where the compound serves as the patent-specified intermediate for the benzamide fragment that ultimately bears the 3-methoxy substituent retained in the final API [1]. The validated synthetic route in WO 2012049153 explicitly uses this intermediate for coupling to the trans-4-aminocyclohexyl-piperazine fragment, followed by nitro reduction and pteridinone condensation [1]. Use of the regioisomer (4-methoxy-3-nitro) would introduce an unqualified impurity profile and is not described in any Boehringer Ingelheim regulatory synthesis [2].

Medicinal Chemistry Library Synthesis: 3-Methoxy-4-aminobenzamide Diversification Platform

The reduction of 3-methoxy-4-nitrobenzamide to 3-methoxy-4-aminobenzamide provides a versatile diversification point for amide coupling, sulfonamide formation, and reductive amination libraries targeting the 4-position aniline [2]. The 88–97% reported yield for the primary amide synthesis from the carboxylic acid demonstrates efficient access to this intermediate. The 3-methoxy group remains intact through reduction and downstream chemistry, serving as a conserved pharmacophoric element. In contrast, the 4-methoxy-3-nitro regioisomer would produce a 3-amino-4-methoxy aniline upon reduction, a regioisomeric scaffold with different vector geometry for library construction.

Incoming Quality Control Using Melting Point as Orthogonal Identity Confirmation

The 196–198 °C melting point of 3-methoxy-4-nitrobenzamide provides a rapid, instrument-minimal orthogonal identity check that distinguishes it from the 173–176 °C melting regioisomer . This 23–25 °C differential is sufficiently large that standard melting point apparatus can reliably discriminate between the two compounds. For procurement workflows where mass spectrometry alone cannot differentiate regioisomers (identical molecular formula and molecular weight), this physical property serves as a low-cost incoming QC gate prior to committing the material to a multi-step synthesis.

Corrosion Inhibition and Materials Science Research Leveraging Dual Electron Donor-Acceptor Functionality

The combination of an electron-donating methoxy group and an electron-withdrawing nitro group on the same benzamide scaffold creates a molecule with established structure-activity relationships in corrosion inhibition. Studies on N-phenyl-benzamide derivatives have demonstrated that methoxy substitution enhances corrosion inhibition efficiency on mild steel in acidic media, while nitro substitution modulates the electronic profile of the aromatic ring [3]. The 3-methoxy-4-nitro arrangement provides a defined electronic push-pull system for systematic structure-property studies, where the regioisomer would produce different adsorption geometries on metal surfaces due to altered dipole orientation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methoxy-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.